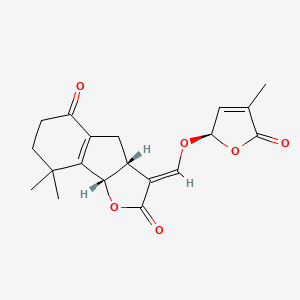

(+)-Strigone

Description

Structure

3D Structure

Properties

CAS No. |

151716-20-0 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2,5-dione |

InChI |

InChI=1S/C19H20O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,14,16H,4-5,7H2,1-3H3/b12-8+/t10-,14-,16+/m1/s1 |

InChI Key |

HZXNZCJZYALICU-XNLQBRSGSA-N |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4=O)(C)C |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4=O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The intricate Pathway of (+)-Strigone Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs), a class of carotenoid-derived plant hormones, play a pivotal role in regulating various aspects of plant development, including shoot branching and root architecture. They also act as crucial signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. The biosynthesis of (+)-Strigone, a specific strigolactone, follows a complex and tightly regulated pathway involving a series of enzymatic conversions. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway, detailing the key enzymes, their substrates and products, and their subcellular localization. Furthermore, this guide presents a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the biosynthetic and analytical workflows to facilitate further research and potential applications in agriculture and drug development.

The Core Biosynthesis Pathway of this compound

The biosynthesis of strigolactones commences in the plastids with the conversion of all-trans-β-carotene and proceeds through a series of enzymatic steps, culminating in the formation of carlactone, the central precursor for all strigolactones.[1][2] Subsequent modifications of carlactone in the cytoplasm lead to the diverse array of strigolactones observed in different plant species.[3][4]

The core pathway involves the sequential action of four key enzymes:

-

DWARF27 (D27): A β-carotene isomerase that catalyzes the reversible conversion of all-trans-β-carotene to 9-cis-β-carotene.[4][5] This initial step is crucial for providing the correct stereoisomer for the subsequent cleavage reactions.[1] D27 is an iron-sulfur protein.[3][6]

-

CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7): Also known as MAX3 in Arabidopsis thaliana, this enzyme specifically cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10´-carotenal and β-ionone.[4][7]

-

CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8): Also known as MAX4 in Arabidopsis thaliana, CCD8 acts on 9-cis-β-apo-10´-carotenal to produce carlactone, the key intermediate in strigolactone biosynthesis.[4][7]

-

MORE AXILLARY GROWTH 1 (MAX1): A cytochrome P450 monooxygenase (CYP711A1) that catalyzes the oxidation of carlactone in the cytoplasm.[2][8] In Arabidopsis, MAX1 converts carlactone to carlactonoic acid (CLA).[9][10]

-

LATERAL BRANCHING OXIDOREDUCTASE (LBO): An oxidoreductase that is involved in the final steps of bioactive strigolactone synthesis from methyl carlactonoate (MeCLA), a derivative of carlactonoic acid.[11]

Diagram of the this compound Biosynthesis Pathway

References

- 1. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical characterization and selective inhibition of β-carotene cis-trans isomerase D27 and carotenoid cleavage dioxygenase CCD8 on the strigolactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strigolactone Biosynthesis, and Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]

- 5. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Production and stably maintenance of strigolactone by transient expression of biosynthetic enzymes in Nicotiana benthamiana [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Carlactone is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conversion of carlactone to carlactonoic acid is a conserved function of MAX1 homologs in strigolactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Mechanism of action of (+)-Strigone in seed germination

An In-Depth Technical Guide to the Mechanism of Action of (+)-Strigone in Seed Germination

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the strigolactone (SL) family, a class of carotenoid-derived plant hormones that play a pivotal role in regulating various aspects of plant development. A primary and agriculturally significant function of these molecules is the stimulation of seed germination, particularly in parasitic plants of the genera Striga and Orobanche. Understanding the precise mechanism of action of this compound is critical for developing novel strategies to combat parasitic weed infestations and for potential applications in modulating seed dormancy in other species. This document provides a comprehensive technical overview of the molecular signaling cascade initiated by this compound, quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

The this compound Signaling Pathway

The perception and transduction of the this compound signal is a multi-step process involving a cascade of protein interactions that ultimately leads to the degradation of transcriptional repressors, thereby activating genes required for germination. The core components of this pathway are conserved across vascular plants.

Perception by the α/β-Hydrolase Receptor Complex

The primary receptor for strigolactones is a member of the α/β-hydrolase superfamily, DWARF14 (D14). In some contexts, particularly for karrikins (structurally similar compounds found in smoke), the paralogous protein KARRIKIN INSENSITIVE 2 (KAI2) is the primary receptor. Parasitic plants like Striga have evolved multiple KAI2 paralogs (often referred to as HTLs) that have acquired sensitivity to host-derived strigolactones such as this compound.

Upon entering the binding pocket of the D14/KAI2 receptor, this compound is hydrolyzed. This enzymatic activity is crucial for inducing a conformational change in the receptor protein. This change exposes a docking site for the next component in the signaling pathway.

Formation of the SCFMAX2 Complex

The conformational change in the D14/KAI2 receptor facilitates its interaction with MORE AXILLARY GROWTH 2 (MAX2), an F-box protein. F-box proteins are substrate-recognition components of Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes. The binding of the SL-receptor complex to MAX2 forms an active SCFMAX2 E3 ligase.

Ubiquitination and Degradation of SMXL Repressors

The primary targets of the SCFMAX2 complex are members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional co-repressors. In the context of seed germination, SUPPRESSOR OF MAX2 1 (SMAX1) is a key repressor. In the absence of this compound, SMAX1 is stable and represses the expression of germination-promoting genes.

The activated SCFMAX2 complex binds to SMAX1, polyubiquitinates it, and targets it for degradation by the 26S proteasome. The removal of this repressor protein de-represses the transcription of downstream genes necessary to break dormancy and initiate germination.

Crosstalk with Other Hormones

The strigolactone signaling pathway is intricately linked with other hormonal pathways that regulate seed germination, primarily those of abscisic acid (ABA) and gibberellin (GA). ABA is a key hormone that maintains seed dormancy, while GA promotes germination. Strigolactones are thought to promote germination by modulating the balance of ABA and GA, often by reducing ABA levels and/or increasing GA sensitivity.

The Stereochemistry and Enantiomers of Strigone: A Technical Guide for Researchers

An In-depth Examination of Stereoisomerism, Biological Activity, and Synthetic Strategies

This technical guide provides a comprehensive overview of the stereochemistry of strigone, a potent germination stimulant for parasitic plants. It is intended for researchers, scientists, and drug development professionals working in the fields of agrochemicals, plant biology, and synthetic chemistry. This document details the known biological activities of strigone enantiomers, outlines relevant experimental protocols, and presents key signaling pathways.

Core Concepts in Strigone Stereochemistry

Strigolactones (SLs), including strigone, are a class of plant hormones characterized by a tricyclic lactone (the ABC rings) connected via an enol-ether bridge to a butenolide D-ring. The stereochemistry of these molecules plays a pivotal role in their biological activity. Strigone possesses multiple chiral centers, giving rise to several stereoisomers. The absolute configuration of these stereoisomers dictates their efficacy as germination stimulants for various parasitic plant species.

The two primary enantiomers of strigone are (+)-strigone and (-)-strigone. Their distinct spatial arrangements lead to differential interactions with the receptor proteins in parasitic plant seeds, thereby influencing the germination process.

Biological Activity of Strigone Enantiomers

For instance, it has been reported that strigone, at a concentration as low as 10⁻⁵ µM, can induce 100% germination in the seeds of Striga hermonthica[1]. However, the specific enantiomer responsible for this high level of activity is often not explicitly stated in all studies. It is generally accepted that the naturally occurring (+)-enantiomer of most strigolactones exhibits higher biological activity.

Table 1: Reported Germination Stimulating Activity of Strigone

| Parasitic Plant Species | Strigone Concentration | Observed Germination Rate | Citation |

| Striga hermonthica | 10⁻⁵ µM | 100% | [1] |

Note: This table represents the most specific quantitative data found in the reviewed literature. Further research is required to delineate the precise activity of each enantiomer across a range of concentrations for Orobanche minor, Phelipanche ramosa, and Striga hermonthica.

Experimental Protocols

Enantioselective Synthesis of Strigone

The enantioselective synthesis of strigone is a complex process that allows for the production of specific stereoisomers for research and potential agricultural applications. While a detailed, step-by-step protocol is proprietary to specialized laboratories, a general synthetic strategy can be outlined based on published methodologies for strigolactones.

Generalized Protocol for Enantioselective Synthesis:

-

Corey-Bakshi-Shibata (CBS) Reduction: The synthesis often commences with an asymmetric reduction of a key ketone intermediate to establish the desired stereochemistry at a crucial chiral center. The CBS reduction is a widely used method for this purpose.

-

Ring Formation: Subsequent steps involve the construction of the tricyclic ABC ring system. This can be achieved through various organic reactions, including aldol condensations, Michael additions, and cyclizations.

-

Introduction of the D-Ring: The butenolide D-ring is typically introduced in the later stages of the synthesis. This can be accomplished by reacting the ABC-ring intermediate with a suitable D-ring precursor.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the desired enantiomer in high purity.

Chiral Separation of Strigone Enantiomers by LC-MS/MS

The separation and quantification of strigone enantiomers are essential for studying their individual biological activities. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose.

Generalized Protocol for Chiral LC-MS/MS:

-

Sample Preparation: Strigone samples are extracted from the relevant matrix (e.g., plant root exudates, soil samples, or synthetic reaction mixtures) using a suitable organic solvent. The extract is then concentrated and filtered prior to analysis.

-

Chiral Chromatography: The enantiomers are separated on a chiral stationary phase (CSP) column. The choice of CSP is critical and often requires screening of different column types (e.g., polysaccharide-based or cyclodextrin-based) to achieve optimal separation.

-

Mass Spectrometry Detection: The separated enantiomers are detected using a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for strigone are monitored.

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known concentration of a certified reference standard.

Germination Bioassay for Parasitic Plant Seeds

This bioassay is used to determine the germination-stimulating activity of strigone enantiomers on the seeds of parasitic plants.

Protocol:

-

Seed Sterilization and Preconditioning: Seeds of Orobanche minor, Phelipanche ramosa, or Striga hermonthica are surface-sterilized to prevent microbial contamination. They are then preconditioned in the dark on moist glass fiber filter paper in a petri dish for a specific period (typically 7-14 days) to become responsive to germination stimulants.

-

Application of Test Compounds: Solutions of the strigone enantiomers at various concentrations are prepared in a suitable solvent (e.g., acetone or ethanol). A small aliquot of each solution is applied to the preconditioned seeds. A solvent-only control is also included.

-

Incubation: The treated seeds are incubated in the dark at an optimal temperature (e.g., 25-30°C) for a defined period (typically 7-10 days).

-

Germination Assessment: The number of germinated seeds (identified by the emergence of the radicle) is counted under a dissecting microscope. The germination percentage is calculated for each treatment.

Signaling Pathway of Strigolactones

The perception of strigolactones by parasitic plant seeds initiates a signaling cascade that leads to germination. The core of this pathway involves the DWARF14 (D14) receptor, an α/β hydrolase.

Caption: Generalized strigolactone signaling pathway leading to seed germination.

Experimental Workflow for Germination Bioassay

The following diagram illustrates the typical workflow for conducting a germination bioassay to assess the activity of strigone enantiomers.

Caption: Workflow for a parasitic plant seed germination bioassay.

Conclusion

The stereochemistry of strigone is a determining factor in its biological activity as a germination stimulant for parasitic plants. While it is established that different enantiomers exhibit varying levels of potency, a significant gap exists in the literature regarding specific quantitative data for the direct comparison of (+)- and (-)-strigone across key parasitic species. The generalized experimental protocols and signaling pathway information provided in this guide serve as a foundation for researchers to further investigate the nuanced roles of strigone stereoisomers. Future research should focus on elucidating the precise structure-activity relationships of strigone enantiomers to enable the development of more effective and targeted strategies for parasitic weed control.

References

(+)-Strigone: An In-depth Technical Guide to its Role in Rhizosphere Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Strigone is a naturally occurring strigolactone (SL) isolated from the root exudates of Houttuynia cordata.[1] As a member of the strigolactone family of phytohormones, this compound plays a crucial role in rhizosphere signaling, mediating interactions between plants and other organisms.[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, biological activities, signaling pathways, and the experimental protocols used for its study.

Chemical Structure and Properties

This compound is a canonical strigolactone characterized by a tricyclic lactone (the ABC rings) linked to a butenolide D-ring via an enol ether bridge. Its chemical formula is C19H20O6 with a molecular weight of 344.4 g/mol .

Role in Rhizosphere Signaling

In the rhizosphere, the soil region directly influenced by root secretions, this compound acts as a potent signaling molecule. Its primary roles include:

-

Stimulation of Parasitic Plant Seed Germination: this compound is a powerful germination stimulant for several root parasitic plants, including Striga hermonthica (witchweed) and Phelipanche ramosa (branched broomrape).[1] This activity is highly stereospecific, with different stereoisomers of strigone exhibiting varying levels of potency on different parasitic species.[1]

-

Induction of Hyphal Branching in Arbuscular Mycorrhizal (AM) Fungi: Strigolactones, including strigone, are crucial for establishing symbiotic relationships with AM fungi. They induce extensive hyphal branching in the fungi, increasing the probability of root colonization.[2] This symbiosis is vital for the plant's nutrient uptake, particularly phosphorus.

Quantitative Data on Biological Activity

The biological activity of this compound and its stereoisomers has been quantified in several bioassays. The following tables summarize the available data on its germination-stimulating and hyphal branching activities.

Table 1: Germination-Stimulating Activity of Strigone Stereoisomers on Parasitic Plant Seeds

| Stereoisomer | Concentration (M) | Orobanche minor (% germination) | Phelipanche ramosa (% germination) | Striga hermonthica (% germination) |

| This compound | 10⁻⁸ | ~40 | ~75 | ~85 |

| 10⁻⁹ | ~20 | ~50 | ~70 | |

| 10⁻¹⁰ | ~5 | ~20 | ~40 | |

| 10⁻¹¹ | ~0 | ~5 | ~10 | |

| (-)-Strigone | 10⁻⁸ | ~10 | ~5 | ~15 |

| 10⁻⁹ | ~5 | ~0 | ~5 | |

| 10⁻¹⁰ | ~0 | ~0 | ~0 | |

| (+)-2'-epi-Strigone | 10⁻⁸ | ~5 | ~10 | ~5 |

| 10⁻⁹ | ~0 | ~0 | ~0 | |

| (-)-2'-epi-Strigone | 10⁻⁸ | ~80 | ~20 | ~5 |

| 10⁻⁹ | ~60 | ~5 | ~0 | |

| 10⁻¹⁰ | ~30 | ~0 | ~0 | |

| 10⁻¹¹ | ~10 | ~0 | ~0 |

Data extracted from graphical representations in Kisugi et al., 2013.[1]

Table 2: Hyphal Branching Activity of (±)-2′-epi-5-Oxo-5DS (Racemic Strigone) on Gigaspora margarita**

| Concentration (pg/disc) | Hyphal Branching Activity |

| 10 | Active |

| 1 | Weakly Active |

| 0.1 | Inactive |

Data from Akiyama et al., 2010. (±)-2′-epi-5-Oxo-5DS is the racemic mixture containing this compound.[2]

Signaling Pathway

The perception and transduction of the this compound signal involve a series of molecular events, primarily mediated by the DWARF14 (D14) receptor in plants and the HYPOSENSITIVE TO LIGHT (HTL) or KAI2d receptor in parasitic plants.

Experimental Protocols

Extraction and Quantification of this compound from Root Exudates

This protocol outlines the general steps for extracting and analyzing this compound from plant root exudates, based on methods for strigolactone analysis.[1][3]

Methodology:

-

Plant Growth and Exudate Collection: Houttuynia cordata plants are grown hydroponically. The culture solution is collected periodically to harvest the root exudates.

-

Solid-Phase Extraction (SPE): The collected root exudate is passed through a C18 SPE cartridge to adsorb the strigolactones.

-

Elution: The adsorbed compounds are eluted from the cartridge using acetone.

-

Concentration: The acetone eluate is evaporated to dryness under reduced pressure.

-

Reconstitution: The residue is redissolved in a small volume of acetonitrile/water for analysis.

-

LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acidified water and acetonitrile or methanol.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring for the specific precursor-to-product ion transitions of this compound.

-

Parasitic Plant Seed Germination Assay

This assay is used to determine the germination-stimulating activity of this compound on parasitic plant seeds.[1]

Methodology:

-

Seed Sterilization and Preconditioning: Seeds of Orobanche minor, Phelipanche ramosa, or Striga hermonthica are surface-sterilized and then preconditioned on moist glass fiber filter paper in the dark at a specific temperature (e.g., 25°C for O. minor and P. ramosa, 30°C for S. hermonthica) for 7-14 days to become responsive to germination stimulants.

-

Treatment Application: A solution of this compound at various concentrations (typically a serial dilution from 10⁻⁸ to 10⁻¹¹ M) is applied to the preconditioned seeds. A solvent control (e.g., acetone) and a positive control (e.g., GR24) are included.

-

Incubation: The treated seeds are incubated in the dark at the appropriate temperature for 24-48 hours.

-

Germination Assessment: The number of germinated seeds (identified by the emergence of the radicle) is counted under a dissecting microscope. The germination percentage is calculated for each concentration.

Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay

This bioassay evaluates the ability of this compound to induce hyphal branching in AM fungi.[2]

Methodology:

-

Spore Germination: Spores of an AM fungus, such as Gigaspora margarita, are surface-sterilized and germinated on a minimal medium.

-

Treatment Application: A filter paper disc containing a known amount of this compound is placed near the growing hyphae of a germinated spore. A solvent control is also included.

-

Incubation: The culture is incubated for a period to allow for hyphal growth and branching.

-

Quantification of Branching: The number of hyphal branches in the vicinity of the filter paper disc is counted under a microscope. The activity is often reported as the minimum effective concentration (MEC) that induces a significant increase in branching compared to the control.

Conclusion

This compound is a key signaling molecule in the rhizosphere with significant implications for plant-parasite and plant-symbiont interactions. Its potent and stereospecific biological activities make it a subject of great interest for the development of novel agricultural strategies, such as "suicidal germination" of parasitic weeds and the promotion of beneficial mycorrhizal associations. Further research into its precise binding affinities and the downstream effects of its signaling cascade will undoubtedly open new avenues for crop improvement and sustainable agriculture.

References

Initial studies on (+)-Strigone bioactivity

An In-Depth Technical Guide on the Initial Studies of (+)-Strigone Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring strigolactone (SL), a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1] First isolated from the root exudates of Houttuynia cordata, this compound has been a subject of interest for its potent bioactivity, particularly as a germination stimulant for parasitic weeds.[1] This technical guide provides a comprehensive overview of the initial studies on the bioactivity of this compound, focusing on its effects on parasitic plant seed germination and its presumed mechanism of action based on the canonical strigolactone signaling pathway.

Data Presentation: Bioactivity of Strigone Stereoisomers

Initial studies on the bioactivity of strigone focused on its four stereoisomers and their differential effects on the seed germination of three parasitic plant species: Orobanche minor, Phelipanche ramosa, and Striga hermonthica. While the precise quantitative data from the seminal study by Kisugi et al. (2013) is not publicly available, the qualitative and comparative activities are summarized below.

Table 1: Comparative Germination Stimulation Activity of Strigone Stereoisomers

| Stereoisomer | Orobanche minor Activity | Phelipanche ramosa Activity | Striga hermonthica Activity |

| This compound | Less active than ent-2'-epi-strigone | Highly Potent | Highly Potent |

| (-)-Strigone | Data not available | Data not available | Data not available |

| ent-2'-epi-Strigone | Highly Potent | Data not available | Data not available |

| Other Stereoisomers | Varied levels of activity observed | Varied levels of activity observed | Varied levels of activity observed |

Note: "Highly Potent" indicates a strong germination stimulation effect. The lack of specific data points is due to the inaccessibility of the full quantitative results from the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the bioactivity of strigolactones like this compound.

Parasitic Plant Seed Germination Bioassay

This protocol is a generalized procedure for determining the germination-stimulating activity of this compound on parasitic plant seeds such as Orobanche, Phelipanche, and Striga species.[2][3][4]

a. Seed Sterilization and Preconditioning:

-

Surface sterilize seeds by immersion in a 1% sodium hypochlorite solution containing 0.02% (w/v) Tween 20 for 5 minutes with gentle agitation.[5]

-

Rinse the seeds thoroughly with sterile distilled water (5-6 times).

-

Dry the seeds in a laminar flow hood.

-

For preconditioning, place approximately 50-100 sterilized seeds on a glass fiber filter paper disc (9 mm diameter) moistened with sterile distilled water in a petri dish.

-

Seal the petri dishes and incubate in the dark. Incubation times and temperatures are species-specific:

-

Striga hermonthica: 10-14 days at 30°C.

-

Phelipanche ramosa: 7-10 days at 21°C.

-

Orobanche minor: 10-14 days at 23°C.[5]

-

b. Germination Stimulation:

-

Prepare a stock solution of this compound in acetone. From this stock, prepare a dilution series (e.g., 10⁻⁶ M to 10⁻¹² M) in sterile distilled water. The final acetone concentration should not exceed 0.1%.

-

Apply a known volume (e.g., 50 µL) of each this compound dilution to the preconditioned seeds on the filter paper discs.

-

Use a solution with 0.1% acetone as a negative control and a solution of a well-characterized synthetic strigolactone like GR24 (e.g., at 10⁻⁸ M) as a positive control.

-

Reseal the petri dishes and incubate in the dark for 24-48 hours at the respective preconditioning temperatures.

c. Data Collection and Analysis:

-

Count the number of germinated seeds (those with a visible radicle) under a dissecting microscope.

-

Calculate the germination percentage for each concentration.

-

Plot the germination percentage against the log of the molar concentration of this compound to determine the dose-response curve and the half-maximal effective concentration (EC₅₀).

Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Bioassay

This protocol outlines a method to assess the ability of this compound to induce hyphal branching in AM fungi, a key step in the establishment of symbiosis.[6]

a. Spore Sterilization and Germination:

-

Surface sterilize spores of an AM fungus (e.g., Gigaspora margarita) with a solution of 2% chloramine T and 0.02% streptomycin for 20 minutes.

-

Rinse the spores extensively with sterile distilled water.

-

Place the sterilized spores on a sterile membrane filter placed on a solidified agar medium (e.g., M-medium) in a petri dish.

-

Incubate the spores in the dark at 30°C until germination and hyphal elongation are observed (typically 5-7 days).

b. Hyphal Branching Induction:

-

Prepare a dilution series of this compound in a suitable solvent (e.g., acetone or ethanol) and then dilute in sterile water.

-

Apply a small volume (e.g., 10 µL) of each dilution to a sterile filter paper disc (6 mm diameter).

-

Place the discs approximately 1 cm from the growing hyphae of the germinated AM fungal spores.

-

Use a solvent-only disc as a negative control and a GR24-containing disc as a positive control.

-

Incubate the plates for a further 24-72 hours at 30°C.

c. Data Collection and Analysis:

-

Observe the hyphae in the vicinity of the filter paper discs under a microscope.

-

Count the number of hyphal branches in a defined area or along a defined length of the primary hyphae.

-

Compare the extent of branching induced by different concentrations of this compound to the controls.

Mandatory Visualization

Signaling Pathway

The bioactivity of this compound is presumed to be mediated through the canonical strigolactone signaling pathway, which involves perception by an α/β-hydrolase receptor, D14, and subsequent targeting of transcriptional repressors for degradation via the ubiquitin-proteasome system.

Caption: Canonical strigolactone signaling pathway initiated by this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for a parasitic plant seed germination bioassay.

References

- 1. A high-throughput seed germination assay for root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A convenient and accurate seed germination assay for root parasit...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

(+)-Strigone: A Carotenoid-Derived Signaling Molecule Orchestrating Plant Development and Symbiosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Strigone belongs to the strigolactone (SL) family, a class of carotenoid-derived phytohormones that play a pivotal role in regulating plant architecture and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. This technical guide provides a comprehensive overview of this compound as a signaling molecule, detailing its biosynthetic pathway, mechanism of perception and signal transduction, and its multifaceted physiological roles. The document includes a compilation of quantitative data from related strigolactones to provide a comparative context, detailed experimental protocols for the study of SLs, and visual diagrams of the core signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Strigolactones (SLs) were initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche. Subsequently, their role as crucial signaling molecules for establishing symbiosis with arbuscular mycorrhizal (AM) fungi was discovered[1][2]. It is now well-established that SLs, including this compound, are endogenous plant hormones that regulate various aspects of plant development, most notably shoot branching[3][4]. Their dual function as both internal and external signals makes them a fascinating subject of study with significant potential for agricultural and biotechnological applications.

Biosynthesis of this compound

This compound, like all strigolactones, is derived from the carotenoid biosynthesis pathway[5]. The core biosynthetic pathway leading to the precursor of most strigolactones, carlactone, is conserved among many plant species.

Key Enzymes in Strigolactone Biosynthesis:

-

D27 (DWARF27): An iron-containing protein that catalyzes the isomerization of all-trans-β-carotene to 9-cis-β-carotene in the plastid.

-

CCD7 (CAROTENOID CLEAVAGE DIOXYGENASE 7): Cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal.

-

CCD8 (CAROTENOID CLEAVAGE DIOXYGENASE 8): Acts on 9-cis-β-apo-10'-carotenal to form carlactone, the central precursor for all strigolactones.

-

MAX1 (MORE AXILLARY GROWTH 1): A cytochrome P450 monooxygenase that catalyzes the conversion of carlactone into various strigolactones, including the precursors to this compound. Further species-specific enzymes are involved in the final structural modifications that lead to the diversity of strigolactones observed in nature.

Signaling Pathway of this compound

The perception and transduction of the this compound signal involve a unique mechanism centered around an α/β-hydrolase receptor and targeted protein degradation.

The key components of the strigolactone signaling pathway are:

-

D14 (DWARF14): An α/β-hydrolase that functions as the strigolactone receptor[6]. It binds and hydrolyzes this compound, which induces a conformational change in the receptor protein.

-

MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

D53 (DWARF53) / SMXLs (SUPPRESSOR OF MAX2 1-LIKE): Repressor proteins that inhibit the expression of downstream target genes.

Upon binding and hydrolysis of this compound, the D14 receptor undergoes a conformational change that allows it to interact with the MAX2 F-box protein and the D53/SMXL repressor. This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome. The degradation of these repressors allows for the transcription of downstream genes that regulate processes such as shoot branching inhibition.

Caption: The this compound signaling pathway.

Quantitative Data

Precise quantitative data for this compound is limited in the literature. Therefore, data for the widely studied synthetic strigolactone analog, GR24, and other natural strigolactones are presented here to provide a comparative context for bioactivity.

Table 1: Bioactivity of Strigolactones in Seed Germination of Parasitic Plants

| Compound | Parasitic Plant | EC50 (M) | Reference |

| GR24 | Striga hermonthica | ~10-10 - 10-11 | (Umehara et al., 2008) |

| 5-Deoxystrigol | Orobanche minor | ~10-11 | (Kim et al., 2010) |

| Orobanchol | Orobanche minor | ~10-12 | (Kim et al., 2010) |

Table 2: Bioactivity of Strigolactones in Shoot Branching Inhibition

| Compound | Plant Species | Concentration (M) | Effect | Reference |

| GR24 | Arabidopsis thaliana | 10-6 | Significant inhibition of bud outgrowth | [7] |

| GR24 | Rice (Oryza sativa) | 10-7 | Inhibition of tillering | (Umehara et al., 2008) |

| GR24 | Pea (Pisum sativum) | 10-6 | Inhibition of axillary bud growth | [8] |

Table 3: Binding Affinity of Strigolactones to the D14 Receptor

| Compound | Receptor | Method | Kd (µM) | Reference |

| GR24 | Rice D14 | Isothermal Titration Calorimetry (ITC) | ~0.4 | [9] |

| GR24 | Arabidopsis D14 | Scintillation Proximity Assay (SPA) | ~1.3 | [10] |

Experimental Protocols

Extraction and Quantification of Strigolactones from Root Exudates

This protocol describes a general method for the extraction and quantification of strigolactones from plant root exudates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Plant Growth and Exudate Collection:

-

Grow plants hydroponically in a nutrient-sufficient medium.

-

To induce strigolactone production, transfer plants to a phosphate-deficient medium for 1-2 weeks.

-

Collect the hydroponic solution containing the root exudates.

-

-

Solid-Phase Extraction (SPE):

-

Pass the collected root exudate solution through a C18 SPE cartridge to retain the strigolactones.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the strigolactones from the cartridge with acetone or acetonitrile.

-

-

Sample Concentration and Preparation:

-

Evaporate the solvent from the eluate under a stream of nitrogen.

-

Reconstitute the dried residue in a small volume of acetonitrile/water for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient of water and acetonitrile, both with formic acid, as the mobile phase.

-

Perform mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target strigolactone.

-

Quantify the strigolactones by comparing their peak areas to those of known concentrations of authentic standards[11][12][13][14][15].

-

Seed Germination Bioassay for Strigolactone Activity

This bioassay is used to determine the germination-stimulating activity of strigolactones on the seeds of parasitic plants.

-

Seed Sterilization and Preconditioning:

-

Surface sterilize parasitic plant seeds (e.g., Striga hermonthica) with a solution of sodium hypochlorite.

-

Rinse the seeds thoroughly with sterile distilled water.

-

Place the sterilized seeds on glass fiber filter paper in a petri dish and moisten with sterile water.

-

Incubate the seeds in the dark at 25-30°C for 7-14 days to precondition them for germination.

-

-

Treatment with Strigolactones:

-

Prepare a dilution series of the strigolactone to be tested in sterile water or a suitable solvent control.

-

Apply a small volume of each dilution to the preconditioned seeds.

-

Include a positive control (e.g., GR24) and a negative control (solvent only).

-

-

Incubation and Germination Assessment:

Isothermal Titration Calorimetry (ITC) for Receptor-Ligand Binding

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Protein and Ligand Preparation:

-

Express and purify the D14 receptor protein.

-

Dissolve the purified protein and the strigolactone ligand in the same buffer to avoid heats of dilution.

-

Degas both solutions to prevent air bubbles during the experiment.

-

-

ITC Experiment Setup:

-

Load the D14 protein solution into the sample cell of the ITC instrument.

-

Load the strigolactone solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

-

Titration and Data Analysis:

-

Perform a series of injections of the strigolactone ligand into the protein solution.

-

The instrument measures the heat released or absorbed during each injection.

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n[10][21][22][23][24].

-

Caption: General experimental workflow for strigolactone analysis.

Conclusion and Future Perspectives

This compound and other strigolactones are versatile signaling molecules with profound effects on plant development and interactions with the soil biome. A thorough understanding of their biosynthesis, signaling, and physiological roles is crucial for leveraging their potential in agriculture. For instance, the development of synthetic strigolactone analogs could be used to induce suicidal germination of parasitic weeds, thereby reducing their seed bank in the soil. Furthermore, manipulating strigolactone levels in crops could lead to optimized plant architecture for improved yield and enhanced symbiotic relationships with mycorrhizal fungi for better nutrient uptake.

Future research should focus on elucidating the complete biosynthetic pathways of diverse strigolactones across different plant species and identifying the full spectrum of downstream target genes regulated by the strigolactone signaling pathway. Moreover, obtaining more specific quantitative data on the binding affinities and bioactivities of individual natural strigolactones like this compound will be essential for the rational design of new agrochemicals and the genetic engineering of crops with desirable traits. The detailed protocols and conceptual frameworks provided in this guide are intended to support these future endeavors and accelerate the translation of fundamental research into practical applications for a more sustainable agriculture.

References

- 1. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strigolactone induces D14-dependent large-scale changes in gene expression requiring SWI/SNF chromatin remodellers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | How Strigolactone Shapes Shoot Architecture [frontiersin.org]

- 4. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DWARF14 is a non-canonical hormone receptor for strigolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.knaw.nl [pure.knaw.nl]

- 12. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DSpace [repository.kaust.edu.sa]

- 16. strigasolutions.com [strigasolutions.com]

- 17. A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of Bioactivity of Strigolactone-Related Molecules by a Quantitative Luminometer Bioassay | Springer Nature Experiments [experiments.springernature.com]

- 21. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. edepot.wur.nl [edepot.wur.nl]

- 24. research.wur.nl [research.wur.nl]

An In-depth Technical Guide on the Genetic Regulation of (+)-Strigone Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs), including (+)-Strigone, are a class of carotenoid-derived phytohormones that play critical roles in plant development and interaction with symbiotic and parasitic organisms. The biosynthesis and signaling pathways of SLs are tightly regulated by a network of genes and enzymes. Understanding this genetic regulation is paramount for developing novel strategies in agriculture and medicine. This technical guide provides a comprehensive overview of the core genetic components governing this compound production, detailing the key genes, their enzymatic functions, and the signaling cascade that modulates their activity. We present quantitative data in structured tables, provide detailed experimental protocols for key research techniques, and visualize the intricate molecular pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of strigolactones.

Introduction

Strigolactones (SLs) were initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche[1]. Subsequent research has revealed their multifaceted roles as endogenous plant hormones that regulate shoot branching, root architecture, and leaf senescence[2][3]. Furthermore, SLs act as signaling molecules in the rhizosphere, facilitating the symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi[1]. The diverse biological functions of SLs have garnered significant interest in their potential applications, from developing parasite-resistant crops to novel therapeutic agents.

This compound is a canonical strigolactone, and its production is a complex biological process orchestrated by a series of enzymatic reactions encoded by a specific set of genes. This guide delves into the genetic machinery responsible for the biosynthesis of this compound and the subsequent signal transduction pathway that governs its physiological effects.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other strigolactones, originates from the carotenoid pathway and involves a conserved set of enzymes that convert all-trans-β-carotene into the central precursor, carlactone[4][5][6]. Carlactone is then further modified by species-specific enzymes to produce the diverse array of strigolactones observed in nature[4].

Key Biosynthetic Genes and Enzymes

The core biosynthetic pathway leading to carlactone involves three key enzymes encoded by the DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) genes[2][4][6]. Subsequent modifications are catalyzed by enzymes from the cytochrome P450 family, primarily encoded by the MORE AXILLARY GROWTH 1 (MAX1) gene, and the LATERAL BRANCHING OXIDOREDUCTASE (LBO) gene[2][4].

| Gene Family | Specific Gene | Enzyme Function | Subcellular Localization |

| Isomerase | DWARF27 (D27) | Isomerizes all-trans-β-carotene to 9-cis-β-carotene.[7][8][9] | Chloroplast[7] |

| Carotenoid Cleavage Dioxygenase | CCD7 (MAX3/RMS5/D17) | Cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal.[2][10][11] | Chloroplast |

| Carotenoid Cleavage Dioxygenase | CCD8 (MAX4/RMS1/D10) | Converts 9-cis-β-apo-10'-carotenal into carlactone.[2][10] | Chloroplast |

| Cytochrome P450 Monooxygenase | MAX1 (CYP711A) | Oxidizes carlactone to produce carlactonoic acid (CLA), a key intermediate.[2][4][12] | Cytoplasm[13] |

| Oxidoreductase | LATERAL BRANCHING OXIDOREDUCTASE (LBO) | Involved in the conversion of carlactonoic acid to specific strigolactones.[2] | Cytoplasm |

Biosynthetic Pathway Diagram

Caption: The biosynthetic pathway of this compound from all-trans-β-carotene.

Strigolactone Signaling Pathway

The perception and transduction of the strigolactone signal are mediated by a receptor complex that ultimately leads to the degradation of transcriptional repressors, thereby activating downstream gene expression.

Key Signaling Genes and Proteins

The core of the SL signaling pathway consists of the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors[14][15][16].

| Gene Family | Specific Gene/Protein | Function |

| α/β-hydrolase | DWARF14 (D14) | Strigolactone receptor that binds and hydrolyzes SLs.[14][15][16] |

| F-box protein | MORE AXILLARY GROWTH 2 (MAX2) | Component of an SCF E3 ubiquitin ligase complex that targets SMXL proteins for degradation.[10][12][15] |

| Transcriptional Repressor | D53/SMXL family (e.g., SMXL6, SMXL7, SMXL8 in Arabidopsis) | Repressors of SL-responsive genes; targeted for degradation upon SL perception.[14][15] |

Signaling Pathway Diagram

Caption: The strigolactone signaling pathway in the absence and presence of this compound.

Quantitative Data on Gene Expression and Strigolactone Production

The expression of strigolactone biosynthesis and signaling genes is regulated by various internal and external cues, such as nutrient availability and abiotic stress. The following tables summarize representative quantitative data from the literature.

Relative Expression of Strigolactone Biosynthesis Genes Under Phosphate Starvation

| Gene | Fold Change (-Pi vs. +Pi) | Plant Species | Reference |

| D27 | 2.5 | Oryza sativa | [17] |

| CCD7 | 3.0 | Oryza sativa | [17] |

| CCD8 | 4.2 | Oryza sativa | [17] |

| MAX1 | 2.8 | Arabidopsis thaliana | [17] |

Strigolactone Content in Different Plant Species

| Strigolactone | Plant Species | Concentration (ng/g dry weight) | Reference |

| Orobanchol | Pinus thunbergii | 5.2 | [1] |

| 4-Deoxyorobanchol | Selaginella moellendorffii | 3.8 | [1] |

| Carlactonoic acid | Zea mays | 1.5 | [1] |

| This compound | Sorghum bicolor | Not explicitly quantified in this format in the provided results. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound production.

Quantification of Strigolactones by LC-MS/MS

Objective: To extract and quantify strigolactones from plant root exudates or tissues.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Liquid nitrogen

-

Solid Phase Extraction (SPE) C18 cartridges

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Internal standard (e.g., GR24)

-

LC-MS/MS system

Protocol:

-

Sample Collection: Collect root exudates from hydroponically grown plants or harvest root tissue and immediately freeze in liquid nitrogen.

-

Extraction:

-

For root exudates, acidify with formic acid to pH 3.0 and pass through an activated SPE C18 cartridge. Elute with acetone.

-

For root tissue, grind to a fine powder in liquid nitrogen and extract with ethyl acetate.

-

-

Purification: Dry the extract under a stream of nitrogen and redissolve in a small volume of 50% acetonitrile.

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, using specific parent and daughter ion transitions for this compound and the internal standard.

-

Quantify this compound based on the peak area ratio to the internal standard and a standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of strigolactone biosynthesis and signaling genes.

Materials:

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (see table below)

-

qRT-PCR instrument

Primer Sequences for Arabidopsis thaliana:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| D27 | GAGCTTGAGGCTGCTCTTGA | TCCATGTTGTCGTCCTCAAA |

| CCD7 | TGGAGGTTTCTGCTGCTTCT | GCTTCATCAGCCTCTTCTCC |

| CCD8 | GCTGCTCTTGGAACTGCTAA | CAACACCGAAACCAAGTCAC |

| MAX1 | GGTGGTGATGTTGGAGTTGG | CTTGGCGATGGTAAATGGAG |

| MAX2 | GAGACGGTTGGAGAGGAGAA | TGAAGCCAAAGACGAGGAAT |

| D14 | ATGGAGGAAGAGGAGGAAGG | TTAGGATCGGGTGGTGTTGA |

Protocol:

-

RNA Extraction and DNase Treatment: Extract total RNA from the desired plant tissue using a commercial kit. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Set up the qPCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers.

-

Use a three-step cycling protocol: denaturation (e.g., 95°C for 15s), annealing (e.g., 60°C for 30s), and extension (e.g., 72°C for 30s).

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

Calculate relative gene expression using the 2-ΔΔCt method, with a suitable reference gene (e.g., Actin or Ubiquitin).

-

Bimolecular Fluorescence Complementation (BiFC) for Protein-Protein Interaction

Objective: To visualize the interaction between D14 and MAX2 in planta.

Materials:

-

Gateway-compatible vectors for BiFC (containing nYFP and cYFP fragments)

-

Agrobacterium tumefaciens (e.g., strain GV3101)

-

Nicotiana benthamiana plants

-

Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

Confocal laser scanning microscope

Protocol:

-

Vector Construction: Clone the coding sequences of D14 and MAX2 into the BiFC vectors to create N- or C-terminal fusions with the nYFP and cYFP fragments.

-

Agrobacterium Transformation: Transform the resulting constructs into Agrobacterium tumefaciens.

-

Agroinfiltration:

-

Grow the transformed Agrobacterium cultures overnight.

-

Resuspend the bacterial cells in infiltration buffer to an OD₆₀₀ of 0.5-1.0.

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with a needleless syringe. Co-infiltrate constructs for D14-nYFP and MAX2-cYFP.

-

-

Microscopy:

-

After 2-3 days of incubation, excise a small section of the infiltrated leaf.

-

Mount the leaf section on a microscope slide with a drop of water.

-

Observe the YFP fluorescence using a confocal microscope. A positive interaction will result in reconstituted YFP fluorescence in the cellular compartment where the interaction occurs.

-

Experimental Workflow Diagram

Caption: A general experimental workflow for studying strigolactone genetics.

Conclusion

The genetic regulation of this compound production is a finely tuned process involving a conserved biosynthetic pathway and a sophisticated signaling cascade. The identification and characterization of the key genes—D27, CCD7, CCD8, MAX1, D14, MAX2, and the SMXL family—have provided a solid foundation for understanding the molecular basis of strigolactone function. The experimental protocols detailed in this guide offer a practical framework for researchers to further investigate this intricate network. A deeper understanding of the genetic and molecular mechanisms controlling strigolactone biosynthesis and signaling will undoubtedly pave the way for innovative applications in agriculture to enhance crop yield and resilience, as well as in the development of novel therapeutic strategies.

References

- 1. bohrium.com [bohrium.com]

- 2. Protein fragment bimolecular fluorescence complementation analyses for the in vivo study of protein-protein interactions and cellular protein complex localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Analysis of Plant Monosaccharide Transporters Using a Simple Growth Complementation Assay in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]

- 5. Strigolactone-induced degradation of SMXL7 and SMXL8 contributes to gibberellin- and auxin-mediated fiber cell elongation in cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [en.bio-protocol.org]

- 9. Candidate regulators of drought stress in tomato revealed by comparative transcriptomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. static.igem.org [static.igem.org]

- 12. researchgate.net [researchgate.net]

- 13. Strigolactone biosynthesis catalyzed by cytochrome P450 and sulfotransferase in sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple Growth Complementation Assay in Yeast [bio-protocol.org]

- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 16. Yeast complementation assays provide limited information on functional features of K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ucr.flintbox.com [ucr.flintbox.com]

Methodological & Application

Total Synthesis Protocol for (±)-Strigol: A Practical Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and their interaction with the environment. Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, they are now recognized for their diverse functions, including the control of shoot branching and the promotion of symbiotic relationships with mycorrhizal fungi. The intricate structure of strigolactones, characterized by a tricyclic lactone (the ABC rings) connected to a butenolide moiety (the D-ring) via an enol ether bridge, presents a significant challenge for chemical synthesis.

Synthetic Pathway Overview

The total synthesis of (±)-Strigol from α-ionone involves a sequence of transformations to construct the key structural features of the molecule. The overall workflow is depicted in the diagram below.

Application Notes & Protocols for the Quantification of (+)-Strigone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques available for the quantification of (+)-Strigone, a key strigolactone involved in plant development and symbiotic interactions. Detailed protocols for sample preparation and analysis using state-of-the-art instrumentation are provided to ensure accurate and reproducible results.

Introduction to this compound Analysis

This compound is a carotenoid-derived phytohormone that plays a crucial role in regulating plant architecture, promoting symbiotic relationships with arbuscular mycorrhizal fungi, and acting as a germination stimulant for parasitic weeds.[1][2][3] Its extremely low concentrations in plant tissues and exudates present a significant analytical challenge.[4][5][6] Therefore, highly sensitive and selective analytical methods are required for its accurate quantification. The most common and effective techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Analytical Techniques Overview

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for strigolactone analysis due to its high sensitivity, selectivity, and ability to analyze complex matrices with minimal sample cleanup.[7][8] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers improved separation efficiency and shorter analysis times.[9] Quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and low detection limits.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like strigolactones, derivatization is often required to increase their volatility and thermal stability.[6] While it can offer high resolution, LC-MS/MS is often preferred due to the thermal lability of some strigolactones and the potential for degradation during derivatization.[6]

Experimental Workflows

The following diagram illustrates a general workflow for the quantification of this compound from sample collection to data analysis.

Caption: General workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of strigolactones using LC-MS/MS and GC-MS.

Table 1: LC-MS/MS Parameters for Strigolactone Quantification

| Parameter | Setting |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of strigolactone isomers |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Precursor ion [M+H]⁺ or [M+Na]⁺ to specific product ions |

| This compound (m/z) | e.g., 347.1 -> 97.1 (D-ring fragment) |

| Collision Energy | Optimized for each transition |

| Internal Standard | GR24 or stable isotope-labeled strigolactone |

Table 2: GC-MS Parameters for Strigolactone Quantification

| Parameter | Setting |

| Gas Chromatography | |

| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Ramped temperature program (e.g., 150 °C to 300 °C) |

| Injection Mode | Splitless |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Monitored Ions | Molecular ion and characteristic fragment ions |

| This compound (m/z) | e.g., 346 (M⁺), 97 (base peak) |

| Derivatization | Silylation (e.g., with BSTFA) may be required |

Experimental Protocols

Protocol 1: Sample Preparation from Root Exudates

This protocol describes the extraction and purification of this compound from plant root exudates.

Materials:

-

Root exudate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg)

-

Methanol

-

Acetone

-

Nitrogen gas evaporator

-

Acetonitrile

Procedure:

-

Collect root exudates from hydroponically grown plants. To prevent degradation, it is advisable to collect and process the exudates daily.[4]

-

Acidify the root exudate solution to pH 3.0 with formic acid.

-

Extract the acidified solution three times with an equal volume of ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and concentrate the extract to near dryness using a rotary evaporator or a stream of nitrogen.

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Dissolve the extract in a small volume of 10% methanol and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the strigolactones with 5 mL of acetone.

-

Evaporate the acetone under a stream of nitrogen and reconstitute the residue in a known volume of acetonitrile for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol outlines the instrumental analysis of the prepared samples.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

Procedure:

-

Prepare a series of calibration standards of this compound in acetonitrile, ranging from low pg/mL to ng/mL concentrations.

-

Spike each calibration standard and sample with an internal standard (e.g., GR24 or a deuterated analog) at a fixed concentration.

-

Set up the LC-MS/MS instrument with the parameters outlined in Table 1.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared samples.

-

Process the data using the instrument's software. Identify and integrate the peaks corresponding to this compound and the internal standard.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This compound Signaling Pathway

The perception and signaling of strigolactones involve a core set of proteins that lead to the degradation of transcriptional repressors.

Caption: Simplified strigolactone signaling pathway.

In this pathway, this compound binds to the D14 receptor, an α/β-hydrolase.[1][11] This binding event promotes the interaction of D14 with the F-box protein MAX2 (also known as D3 in rice), which is a component of an SCF ubiquitin ligase complex.[1][12] The SCF-MAX2 complex then targets the D53/SMXL family of transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome.[11][12] The removal of these repressors allows for the expression of downstream target genes, leading to various physiological responses.[1]

References

- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]

- 2. Perception and Signaling of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strigolactone biosynthesis, transport and perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strigolactones: Extraction and Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation and Quantification of Natural Strigolactones from Root Exudates | Springer Nature Experiments [experiments.springernature.com]

- 8. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]

- 10. Frontiers | Perspectives on the metabolism of strigolactone rhizospheric signals [frontiersin.org]

- 11. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Ultrasensitive LC-MS/MS Method for the Quantification of (+)-Strigone in Plant Root Exudates

INTRODUCTION: Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2][3] (+)-Strigone, a canonical strigolactone, is a key signaling molecule involved in stimulating the germination of parasitic weeds of the Striga genus, which pose a significant threat to agricultural crops.[1] Accurate and sensitive detection of this compound in root exudates is essential for understanding plant-parasite interactions, developing resistant crop varieties, and designing effective control strategies. This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in plant root exudates, tailored for researchers in plant science, agricultural biotechnology, and drug development.

Experimental Protocols

Collection of Root Exudates

This protocol describes the collection of root exudates from hydroponically grown plants, a common method for obtaining clean samples for SL analysis.[4][5][6]

Materials:

-

Hydroponic culture system

-

Modified Hoagland nutrient solution (with and without phosphate)[6][7]

-

Plant seedlings (e.g., sorghum, rice, tomato)

-

Growth chamber with controlled environmental conditions

-

Amber glass vials for sample collection

Procedure:

-

Grow plant seedlings in a hydroponic system containing a complete, modified Hoagland nutrient solution.

-

To induce strigolactone production, transfer the plants to a phosphate-deficient Hoagland solution for a period of 7-10 days prior to exudate collection.[2][8] Phosphate starvation is a known trigger for increased SL biosynthesis and exudation.[2]

-

Replace the nutrient solution with sterile deionized water or a minimal nutrient solution 24 hours before collection to minimize interference from media components.

-

Collect the root exudate solution over a 24-hour period in amber glass vials to prevent photodegradation of strigolactones.

-

Immediately after collection, filter the exudates through a 0.22 µm filter to remove plant debris and microorganisms.

-

Store the filtered exudates at -80°C until extraction.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the concentration and purification of strigolactones from aqueous samples like root exudates.[4]

Materials:

-

C18 SPE cartridges

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS): A deuterated analog of a strigolactone (e.g., d6-5-deoxystrigol) or a synthetic strigolactone analog like GR24 is often used.[9][10]

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Internal Standard Spiking: Add a known amount of the internal standard to the collected root exudate sample. This is crucial for accurate quantification to correct for sample loss during preparation and for matrix effects in the MS analysis.

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge sequentially with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the root exudate sample onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

-

-

Elution:

-

Elute the strigolactones from the cartridge with 5 mL of acetonitrile or ethyl acetate.

-

-

Drying and Reconstitution:

LC-MS/MS Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for detecting the low concentrations of strigolactones found in root exudates.[9][11][12]

Instrumentation:

-

UHPLC system

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm) is typically used for the separation of strigolactones.[10]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic strigolactones. An example gradient is as follows:

-

0-2 min: 35% B

-

2-20 min: Gradient to 95% B[10]

-

20-23 min: Hold at 95% B

-

23-24 min: Return to 35% B

-

24-27 min: Re-equilibration at 35% B

-

-

Flow Rate: 0.2 mL/min[10]

-

Column Temperature: 30°C[10]

-

Injection Volume: 5-10 µL

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes.[12][13]

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For strigol, a related strigolactone, a common transition is m/z 369 > 272.[13] The exact transitions for this compound should be determined by direct infusion of a standard.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the target analyte.

Data Presentation

Quantitative data from LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of this compound in Root Exudates of Different Plant Species.

| Plant Species | Treatment | This compound Concentration (pg/plant/day) | Standard Deviation |

| Sorghum bicolor (SRN39 - resistant) | - Phosphate | 0.08 (for 5-deoxystrigol) | - |

| Sorghum bicolor (Tabat - susceptible) | - Phosphate | 3.53 (for 5-deoxystrigol) | - |

| Solanum lycopersicum (Tomato) | - Phosphate | To be determined | - |

| Oryza sativa (Rice) | - Phosphate | To be determined | - |

Note: The data for sorghum cultivars is for 5-deoxystrigol, a closely related strigolactone, as specific quantitative data for this compound was not available in the cited literature.[13] This table serves as a template for presenting quantitative results.

Table 2: LC-MS/MS MRM Transitions for Strigolactone Analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be optimized |

| Sorgomol | 369 | 272 | To be optimized |

| Sorgolactone | 339 | 242 | To be optimized |

| 5-deoxystrigol | 353 | 256 | To be optimized |

| Internal Standard (d6-5DS) | To be determined | To be determined | To be optimized |

Note: The MRM transitions for sorgomol, sorgolactone, and 5-deoxystrigol are provided as examples.[13] These parameters need to be empirically determined for this compound and the specific internal standard used.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

This compound Signaling Pathway

Caption: Simplified signaling pathway of this compound.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. journals.biologists.com [journals.biologists.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [repository.kaust.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. strigasolutions.com [strigasolutions.com]

- 8. Regulation of Strigolactone Biosynthesis by Gibberellin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction and Measurement of Strigolactones in Sorghum Roots [bio-protocol.org]

- 11. pure.knaw.nl [pure.knaw.nl]

- 12. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application of (+)-Strigone in Parasitic Weed Control: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(+)-Strigone, a naturally occurring strigolactone, plays a crucial role in the germination of parasitic weeds, making it a molecule of significant interest for developing novel control strategies. These application notes provide an overview of its mechanism of action and detailed protocols for its use in research and development for parasitic weed management, particularly focusing on the "suicidal germination" approach.

Introduction

Parasitic weeds of the genera Striga (witchweed) and Orobanche (broomrape) pose a severe threat to global agriculture, causing substantial crop losses, especially in Africa, Asia, and the Mediterranean.[1][2] These obligate root parasites have a unique germination requirement: their seeds remain dormant in the soil for years until they perceive chemical signals, primarily strigolactones (SLs), exuded from the roots of a suitable host plant.[1][2][3] this compound is one such potent germination stimulant.[4]

The dependency of these parasitic weeds on SLs for germination presents a strategic vulnerability that can be exploited for their control. The application of this compound or its synthetic analogs to infested fields in the absence of a host crop can induce "suicidal germination," where the weed seeds germinate but subsequently die due to the lack of a host to parasitize.[5][6] This approach aims to deplete the parasitic weed seed bank in the soil, offering a sustainable management strategy.

Mechanism of Action: Strigolactone Signaling Pathway